molecular formula C8H7FO2 B1382028 6-Fluoro-2-hydroxy-3-methylbenzaldehyde CAS No. 1067225-48-2

6-Fluoro-2-hydroxy-3-methylbenzaldehyde

Cat. No.: B1382028
CAS No.: 1067225-48-2
M. Wt: 154.14 g/mol
InChI Key: SXWPPNKRVPRXCR-UHFFFAOYSA-N
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Description

Molecular Architecture and Substituent Positioning Analysis

The compound’s molecular structure (Fig. 1) features a benzene ring with three distinct substituents:

  • Hydroxyl group (-OH) at position 2, participating in intramolecular hydrogen bonding with the aldehyde moiety.
  • Methyl group (-CH₃) at position 3, inducing steric effects and electron-donating resonance contributions.
  • Fluorine atom (-F) at position 6, exerting strong electron-withdrawing inductive effects.

The aldehyde group (-CHO) at position 1 adopts a planar configuration, facilitating conjugation with the aromatic π-system. X-ray diffraction data from analogous compounds, such as 2-hydroxy-5-methylbenzaldehyde derivatives, suggest that the hydroxyl and aldehyde groups form a six-membered intramolecular hydrogen-bonded ring (S(6) motif), stabilizing the molecule in the solid state.

Table 1: Key bond lengths and angles from crystallographic studies of analogous benzaldehydes

Parameter This compound (Predicted) 2-Hydroxy-5-methylbenzaldehyde
C1-C2 (Å) 1.41 1.39
C2-O (Å) 1.36 1.35
C1=O (Å) 1.22 1.23
O-H⋯O=C angle (°) 147 149

Comparative Crystallographic Studies with Analogous Benzaldehyde Derivatives

Crystallographic comparisons with structurally related compounds highlight the impact of fluorine substitution:

  • Fluorine vs. Chlorine : In 6-chloro-2-hydroxy-3-methylbenzaldehyde, the larger Cl atom increases steric hindrance, widening the dihedral angle between the aldehyde and aromatic ring (12.5° vs. 8.7° in the fluoro analog).
  • Methyl Group Effects : The 3-methyl group in 2-hydroxy-3-methylbenzaldehyde disrupts π-stacking interactions, leading to a 15% reduction in crystal density compared to unmethylated analogs.
  • Hydrogen Bonding : Fluorine’s electronegativity enhances the hydroxyl group’s acidity, strengthening O-H⋯O=C hydrogen bonds (bond energy: ~25

Properties

IUPAC Name

6-fluoro-2-hydroxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5-2-3-7(9)6(4-10)8(5)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWPPNKRVPRXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Ortho-Formylation of Fluorinated Phenols

Method Overview:
This approach involves the selective formylation of fluorinated phenols using Lewis acids such as aluminum chloride (AlCl₃) or other chlorinated reagents, followed by substitution reactions to introduce the methyl group at the 3-position.

Key Steps:

  • Starting Material: 3-fluoro-4-methylphenol or 4-fluoro-2-hydroxy-5-methylphenol.
  • Reagents:
    • Formaldehyde derivatives (e.g., paraformaldehyde or formalin).
    • Lewis acids such as aluminum chloride (AlCl₃) or dichloromethyl alkyl ethers for formylation.
  • Reaction Conditions:
    • Cold temperatures (0°C to room temperature).
    • Use of dry solvents like dichloromethane (CH₂Cl₂).
    • Stirring for several hours to ensure complete reaction.

Procedure:
In a typical process, the phenol derivative is dissolved in dry dichloromethane, cooled in an ice bath, and Lewis acid is added gradually. Formaldehyde or its derivatives are then introduced dropwise, maintaining low temperature to favor ortho-selectivity. After completion, the mixture is quenched with water, extracted, and purified via distillation or chromatography.

Research Findings:
This method yields high regioselectivity for the ortho position relative to hydroxyl groups, with yields often exceeding 70%. The process is advantageous due to mild conditions and high selectivity, minimizing by-products.

Oxidative Methylation of Resorcinol Derivatives

Method Overview:
This involves methylation of resorcinol or phenol derivatives followed by oxidation to form the aldehyde.

Key Steps:

  • Starting Material: Resorcinol or methylphenols.
  • Reagents:
    • Methylating agents such as methyl iodide or dimethyl sulfate.
    • Oxidants like selenium dioxide (SeO₂) or potassium permanganate (KMnO₄) for oxidation to aldehyde.

Procedure:
Methylation is performed under basic conditions, followed by controlled oxidation to convert methyl groups at the desired position into aldehyde functionalities. The process requires careful control to prevent over-oxidation.

Research Findings:
While effective, this method is less regioselective and often requires subsequent purification steps.

Catalytic Formaldehyde Addition to Fluorinated Phenols

Method Overview:
A catalytic process involving phenols and formaldehyde in the presence of stannous chloride (SnCl₂) as a catalyst facilitates ortho-selective formaldehyde addition.

Key Steps:

  • Starting Material: 3-fluoro-4-methylphenol.
  • Reagents:

    • Formaldehyde (paraformaldehyde or formalin).
    • Catalyst: Anhydrous stannous chloride (SnCl₂).
    • Solvent: Toluene or other inert solvents.
  • Reaction Conditions:

    • Temperature: Approximately 110°C.
    • Reaction Time: 8 hours with stirring.
    • Molar Ratios: Phenol to formaldehyde around 1:3.

Procedure:
The phenol and formaldehyde are introduced into a reactor with the catalyst, heated to the specified temperature, and stirred for the duration. After cooling, the mixture is filtered and subjected to distillation to isolate the aldehyde.

Research Findings:
This method offers high regioselectivity for the ortho position, with yields often around 70-85%. The process is straightforward, operates under relatively mild conditions, and produces minimal by-products.

Post-Synthesis Functionalization

Following the initial formation of the benzaldehyde core, methylation at the 3-position can be achieved via methylation reagents such as methyl iodide or dimethyl sulfate under basic conditions, ensuring the formation of the methyl group at the desired position.

Data Summary Table: Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield Advantages References
Direct Ortho-Formylation Phenol derivatives (e.g., 4-fluoro-2-hydroxy-5-methylphenol) Lewis acids (AlCl₃), formaldehyde 0°C to room temp, 2-8 hours 70-85% High regioselectivity, mild conditions ,
Catalytic Formaldehyde Addition 3-fluoro-4-methylphenol SnCl₂, formaldehyde ~110°C, 8 hours 70-85% Simple, high regioselectivity ,
Methylation/Oxidation Resorcinol derivatives Methyl iodide, SeO₂ Variable, controlled oxidation Variable Versatile but less regioselective General literature

Notes on Optimization and Purification

  • Purification:

    • Distillation under reduced pressure is preferred for aldehyde isolation.
    • Chromatography can be used for separating isomeric forms or impurities.
  • Reaction Monitoring:

    • Infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are essential for confirming aldehyde formation and purity.
    • Gas chromatography-mass spectrometry (GC-MS) helps in assessing reaction completeness.
  • Safety and Handling:

    • Formaldehyde and methylating reagents are toxic; proper ventilation and protective equipment are mandatory.
    • Lewis acids like AlCl₃ are corrosive.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-hydroxy-3-methylbenzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Fluoro-2-hydroxy-3-methylbenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-hydroxy-3-methylbenzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and interact with active sites of enzymes or receptors. The fluorine atom can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key structural analogs differ in substituent type, position, and electronic effects. The table below summarizes critical parameters:

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Key Substituents
6-Fluoro-2-hydroxy-3-methylbenzaldehyde C₈H₇FO₂ 154.14 Predicted: ~1.2 Predicted: ~300 -OH (C2), -CH₃ (C3), -F (C6)
6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde C₁₅H₁₃FO₂ 244.26 1.184 364.9 -OCH₂C₆H₅ (C6), -F (C2), -CH₃ (C3)
6-Fluoro-2-methoxy-3-methylbenzaldehyde C₉H₉FO₂ 168.17 N/A N/A -OCH₃ (C2), -CH₃ (C3), -F (C6)
3-(3-Fluoro-6-methoxyphenyl)benzaldehyde C₁₄H₁₁FO₂ 230.23 1.183 343.7 -OCH₃ (C6'), -F (C3'), -CHO (C3)

Key Observations :

  • Hydroxyl vs. Methoxy/Benzyloxy: The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to methoxy (-OCH₃) or benzyloxy (-OCH₂C₆H₅) analogs. This enhances solubility in polar solvents like water or ethanol but may reduce stability under acidic conditions .
  • Boiling Points : Higher boiling points in benzyloxy derivatives (e.g., 364.9°C) correlate with increased molecular weight and van der Waals interactions .

Biological Activity

6-Fluoro-2-hydroxy-3-methylbenzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound (CAS No. 1067225-48-2) is characterized by the presence of a hydroxyl group, a fluorine atom, and an aldehyde functional group on a benzene ring. The molecular formula is C8H7FO2C_8H_7FO_2. The fluorine atom enhances the compound's reactivity and may influence its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds with active sites on enzymes or receptors, while the fluorine atom can modulate the compound's binding affinity. This dual functionality allows for diverse interactions within biological systems, potentially leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that fluorinated compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that similar fluorinated aldimines showed antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable effects.

Table 1: Antimicrobial Activity of Fluorinated Aldimines

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
Escherichia coliTBD
Bacillus subtilisTBD

Enzyme Interaction Studies

The compound has been utilized in studies examining enzyme interactions. Its ability to inhibit certain enzymes could be linked to its structural characteristics. For instance, preliminary studies have suggested that it may act as an inhibitor for specific metabolic pathways, impacting cellular processes.

Case Studies and Research Findings

  • Antibacterial Efficacy : In a comparative study, various fluorinated compounds were evaluated for their antibacterial efficacy against clinical strains of bacteria. Results indicated that compounds with similar structures to this compound exhibited potent antibacterial activity, particularly against resistant strains like E. coli and S. aureus .
  • Mechanistic Insights : A study focused on the interaction of fluorinated benzaldehydes with bacterial enzymes revealed that these compounds could significantly inhibit enzyme activity, highlighting their potential as therapeutic agents in treating bacterial infections .
  • Synthesis and Characterization : Research has detailed the synthesis of this compound and its derivatives, emphasizing their structural characterization through spectroscopic techniques. These studies provide insights into how modifications to the compound's structure can enhance its biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoro-2-hydroxy-3-methylbenzaldehyde, considering regioselectivity and yield?

  • Methodology :

  • Step 1 : Start with a substituted benzaldehyde precursor (e.g., 3-methyl-2-hydroxybenzaldehyde) and introduce fluorine via electrophilic aromatic substitution (EAS) using fluorinating agents like Selectfluor® under anhydrous conditions .
  • Step 2 : Optimize regioselectivity by controlling reaction temperature (0–6°C recommended for fluorinated intermediates to minimize side reactions) .
  • Step 3 : Protect the hydroxyl and aldehyde groups during synthesis using trimethylsilyl (TMS) or acetyl groups to prevent undesired oxidation or side reactions .
  • Validation : Monitor purity via HPLC (>97% purity threshold) and confirm structure using NMR (¹H/¹³C) and FT-IR .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Key Techniques :

  • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and aldehyde proton (δ ~9.8–10.2 ppm). Fluorine substituents cause deshielding of adjacent protons .
  • ¹³C NMR : Detect carbonyl carbon (δ ~190–200 ppm) and fluorine-induced shifts in aromatic carbons .
  • FT-IR : Confirm hydroxyl (O–H stretch: ~3200–3500 cm⁻¹) and aldehyde (C=O stretch: ~1680–1720 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₈H₇FO₂: 154.13 g/mol) and isotopic patterns .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the aldehyde group in this compound under varying conditions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to assess nucleophilic/electrophilic sites. The electron-withdrawing fluoro group reduces electron density at the aldehyde, enhancing electrophilicity .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways for cross-coupling or condensation reactions .
  • Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants for Schiff base formation) .

Q. What methodologies resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

  • Approach :

  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., fluorine vs. methyl orientation) by determining crystal structure .
  • 2D NMR (COSY, NOESY) : Map coupling patterns and spatial proximity of protons to confirm regiochemistry .
  • Isotopic Labeling : Use ¹⁸O-labeled derivatives to track hydroxyl group interactions in hydrogen-bonded networks .

Q. How do electron-withdrawing substituents (fluoro, methyl) influence the compound's mesomeric effects in cross-coupling reactions?

  • Analysis :

  • Mesomeric Effects : The fluorine atom directs electrophiles to the ortho/para positions via -I and +M effects, while the methyl group exerts a +I effect, altering electron density distribution .
  • Experimental Design : Perform Suzuki-Miyaura coupling with aryl boronic acids; compare yields for reactions at C-4 (fluorine-adjacent) vs. C-5 (methyl-adjacent) positions .
  • Data Interpretation : Tabulate coupling efficiencies under varying Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligand systems (e.g., SPhos vs. XPhos) .

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